An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Formate
An In-depth Technical Guide to the Physical and Chemical Properties of Cyclopentyl Formate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of cyclopentyl formate (C₆H₁₀O₂). The document details the compound's molecular and physical characteristics, including spectral data, and explores its chemical reactivity through key reactions such as synthesis, hydrolysis, and Grignard reactions. Detailed experimental protocols for these transformations are provided to facilitate laboratory application. Furthermore, this guide elucidates the toxicological pathway associated with formate esters and presents a generalized experimental workflow for its synthesis and purification. All quantitative data is summarized in structured tables, and logical and experimental workflows are visualized using diagrammatic representations.
Physical Properties
Table 1: Molecular and Physical Properties of Cyclopentyl Formate
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |
| Molecular Weight | 114.14 g/mol | PubChem[1] |
| CAS Number | 62781-99-1 | PubChem[1] |
| IUPAC Name | cyclopentyl formate | PubChem[1] |
| Density | 1.000 g/mL | Stenutz[2] |
| Boiling Point | 138 °C | Stenutz[2] |
| Refractive Index | 1.432 | Stenutz[2] |
| Melting Point | Not Reported |
1.1. Solubility
Quantitative solubility data for cyclopentyl formate is not widely reported. However, based on its chemical structure as an ester with a five-carbon cycloalkane group, its solubility can be qualitatively described. It is expected to have low to moderate solubility in water and be miscible with common organic solvents such as alcohols, ethers, and chlorinated hydrocarbons.
Spectral Data
2.1. ¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of cyclopentyl formate is expected to show two main signals:
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Formyl Proton (H-C=O): A singlet appearing downfield, typically in the range of 8.0-8.2 ppm.
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Cyclopentyl Protons: A series of multiplets in the upfield region, approximately between 1.5 and 2.0 ppm for the methylene protons and a multiplet for the methine proton attached to the oxygen, likely appearing further downfield around 5.0-5.2 ppm.
2.2. ¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum is predicted to exhibit four distinct signals:
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Carbonyl Carbon (C=O): A peak in the downfield region, characteristic of ester carbonyls, around 160-165 ppm.
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Methine Carbon (CH-O): The carbon of the cyclopentyl ring attached to the oxygen will appear in the range of 70-80 ppm.
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Methylene Carbons (CH₂): Two sets of signals for the non-equivalent methylene groups of the cyclopentyl ring, expected in the range of 20-40 ppm.
2.3. Infrared (IR) Spectroscopy (Interpreted)
The IR spectrum of cyclopentyl formate would be characterized by the following key absorption bands:
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C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹, characteristic of the ester carbonyl group.
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C-O Stretch: A strong band in the fingerprint region, between 1100 and 1300 cm⁻¹, corresponding to the stretching vibration of the C-O single bond.
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C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ due to the C-H bonds of the cyclopentyl ring.
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C-H Stretch (formyl): A weaker absorption around 2820 cm⁻¹ and 2720 cm⁻¹ may be observed for the C-H bond of the formyl group.
2.4. Mass Spectrometry (Interpreted)
In mass spectrometry with electron ionization (EI), cyclopentyl formate would likely exhibit a molecular ion peak (M⁺) at m/z = 114. The fragmentation pattern would be expected to show characteristic losses, including:
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Loss of the formyloxy group (-OCHO) to give a cyclopentyl cation fragment at m/z = 69.
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Loss of the cyclopentyl group (-C₅H₉) to give a formyloxy cation fragment at m/z = 45.
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Other fragments arising from the cleavage of the cyclopentyl ring.
Chemical Properties and Experimental Protocols
Cyclopentyl formate undergoes reactions typical of an ester, including synthesis by esterification, hydrolysis, and reaction with organometallic reagents.
3.1. Synthesis via Fischer Esterification
Cyclopentyl formate can be synthesized by the acid-catalyzed reaction of cyclopentanol with formic acid.
Experimental Protocol: Fischer Esterification of Cyclopentanol
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclopentanol (1.0 eq) and an excess of formic acid (e.g., 3.0 eq).
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Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (e.g., 0.05 eq).
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Reflux: Heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with an organic solvent like diethyl ether or ethyl acetate.
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Neutralization: Wash the combined organic layers sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid, and then with brine.
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Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude cyclopentyl formate by fractional distillation to obtain the pure product.
3.2. Hydrolysis (Saponification)
Esters can be hydrolyzed under basic conditions to yield the corresponding carboxylate salt and alcohol.
Experimental Protocol: Saponification of Cyclopentyl Formate
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Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve cyclopentyl formate (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
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Base Addition: Add an aqueous solution of a strong base, typically sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 1.5 eq).
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Reflux: Heat the mixture to reflux for 1-2 hours.
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Work-up: After cooling, acidify the reaction mixture with a dilute strong acid (e.g., HCl) to protonate the formate salt.
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Extraction: Extract the resulting cyclopentanol from the aqueous mixture using an organic solvent.
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Isolation: Dry the organic layer, remove the solvent, and purify the cyclopentanol, typically by distillation.
3.3. Reaction with Grignard Reagents
The reaction of a formate ester with a Grignard reagent results in the formation of a secondary alcohol. Two equivalents of the Grignard reagent are required.
Experimental Protocol: Reaction with Methylmagnesium Bromide
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Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopentyl formate (1.0 eq) in an anhydrous ether solvent (e.g., diethyl ether or THF).
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Grignard Addition: Cool the solution in an ice bath and slowly add a solution of methylmagnesium bromide (CH₃MgBr) in ether (2.2 eq) dropwise via a dropping funnel.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extraction: Extract the aqueous layer with diethyl ether.
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Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure.
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Purification: Purify the resulting secondary alcohol (1-methylethanol) by distillation or column chromatography.
Biological Activity and Signaling Pathway
Formate esters are known to exhibit toxicity, which is primarily attributed to their in vivo hydrolysis to formic acid. Formic acid can then act as an inhibitor of cytochrome c oxidase (Complex IV) in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to an increase in the production of reactive oxygen species (ROS) and subsequent oxidative stress and cellular damage.
Figure 1: Signaling pathway of formate ester toxicity.
Experimental and Logical Workflows
The synthesis and purification of an ester like cyclopentyl formate follows a standard workflow in organic chemistry laboratories. This process involves the initial reaction, followed by a series of separation and purification steps to isolate the desired product.
